molecular formula C15H14O3 B14650089 Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate CAS No. 52008-73-8

Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate

Cat. No.: B14650089
CAS No.: 52008-73-8
M. Wt: 242.27 g/mol
InChI Key: LUUXDOAQJILEER-UHFFFAOYSA-N
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Description

Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl ester group attached to a biphenyl core, which contains a ketone functional group at the 4-position. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate typically involves the esterification of 4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid+ethanolH2SO4Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate+H2O\text{4-oxo[1,1'-biphenyl]-1(4H)-carboxylic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate} + \text{H}_2\text{O} 4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid+ethanolH2​SO4​​Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate+H2​O

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid.

    Reduction: Formation of 4-hydroxy[1,1’-biphenyl]-1(4H)-carboxylate.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the biphenyl core can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy[1,1’-biphenyl]-1(4H)-carboxylate
  • Ethyl 4-amino[1,1’-biphenyl]-1(4H)-carboxylate
  • Ethyl 4-methoxy[1,1’-biphenyl]-1(4H)-carboxylate

Uniqueness

Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate is unique due to the presence of the ketone functional group, which imparts distinct reactivity and biological activity compared to its analogs. The ketone group allows for specific chemical transformations and interactions that are not possible with other functional groups.

Properties

CAS No.

52008-73-8

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 4-oxo-1-phenylcyclohexa-2,5-diene-1-carboxylate

InChI

InChI=1S/C15H14O3/c1-2-18-14(17)15(10-8-13(16)9-11-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI Key

LUUXDOAQJILEER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=CC(=O)C=C1)C2=CC=CC=C2

Origin of Product

United States

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